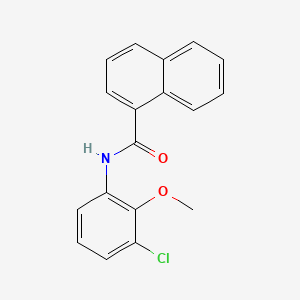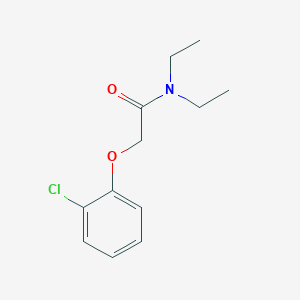![molecular formula C12H20N2O4S2 B5752573 N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide, commonly known as PPME, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PPME is a sulfonamide-based compound that has been synthesized using different methods.
作用機序
PPME is a sulfonamide-based compound that can form stable complexes with metal ions. The mechanism of action of PPME involves the formation of a complex between PPME and metal ions. This complex can then be analyzed using different techniques such as UV-Vis spectroscopy and fluorescence spectroscopy.
Biochemical and Physiological Effects:
PPME has been shown to have minimal biochemical and physiological effects. PPME is not toxic to cells and does not cause any significant changes in cell viability or morphology. However, PPME can interfere with the activity of metal-dependent enzymes, which can lead to changes in cellular processes.
実験室実験の利点と制限
One of the main advantages of PPME is its ability to form stable complexes with metal ions. This makes it useful in the analysis of metal ions in biological samples. PPME is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of PPME is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the use of PPME in scientific research. One potential direction is the use of PPME as a fluorescent probe for metal ions in living cells. This would require the development of new techniques for delivering PPME into cells and imaging metal ions in real-time. Another potential direction is the use of PPME in the development of new metal-based drugs. PPME could be used as a chelating agent to deliver metal ions to specific targets in the body. Finally, PPME could be used in the development of new materials with specific metal-binding properties.
合成法
PPME can be synthesized using different methods. One of the most common methods involves the reaction of 1,4-phenylenediamine with diethyl sulfate and sodium hydroxide. The resulting compound is then reacted with sulfamide to yield PPME. Other methods include the reaction of 1,4-phenylenediamine with ethyl chloroformate and sodium sulfite and the reaction of 1,4-phenylenediamine with diethyl sulfite and sodium hydroxide.
科学的研究の応用
PPME has been studied extensively for its potential use in various scientific research applications. One of the most common applications of PPME is as a chelating agent for metal ions. PPME can form stable complexes with metal ions, which makes it useful in the analysis of metal ions in biological samples. PPME has also been studied for its potential use as a fluorescent probe for metal ions.
特性
IUPAC Name |
N-[[4-[(ethylsulfonylamino)methyl]phenyl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-19(15,16)13-9-11-5-7-12(8-6-11)10-14-20(17,18)4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSIGYEXSUXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5752580.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)
